7-Aminoheptanoic acid

Beschreibung

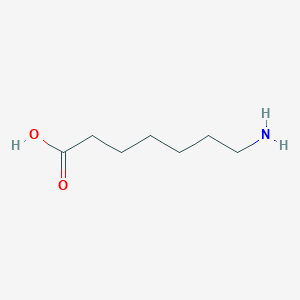

Structure

3D Structure

Eigenschaften

IUPAC Name |

7-aminoheptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2/c8-6-4-2-1-3-5-7(9)10/h1-6,8H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDOLZJYETYVRKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCN)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25748-71-4 | |

| Record name | Heptanoic acid, 7-amino-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25748-71-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID10239182 | |

| Record name | omega-Aminoenantic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10239182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

929-17-9 | |

| Record name | 7-Aminoheptanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=929-17-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | omega-Aminoenantic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000929179 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 929-17-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59008 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | omega-Aminoenantic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10239182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-aminoheptanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.998 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 7-AMINOHEPTANOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B10HJX2T48 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 7-Aminoheptanoic Acid: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Aminoheptanoic acid (7-AHA) is a versatile ω-amino acid that serves as a valuable building block in various scientific and industrial applications. Its bifunctional nature, possessing both a primary amine and a carboxylic acid separated by a seven-carbon aliphatic chain, allows for its use in peptide synthesis, polymer chemistry, and as an intermediate in the manufacturing of pharmaceuticals. This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental methodologies for this compound, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure and Identifiers

This compound consists of a heptanoic acid backbone with an amino group substituted at the C-7 position. This linear structure provides flexibility and specific reactivity at its termini.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 929-17-9 |

| Molecular Formula | C₇H₁₅NO₂ |

| InChI | InChI=1S/C7H15NO2/c8-6-4-2-1-3-5-7(9)10/h1-6,8H2,(H,9,10) |

| InChIKey | XDOLZJYETYVRKV-UHFFFAOYSA-N |

| Canonical SMILES | C(CCCN)CCC(=O)O |

| Synonyms | 7-Aminoenanthic acid, ω-Aminoheptanoic acid |

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below, providing essential data for its handling, storage, and application in experimental settings.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Weight | 145.20 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [2] |

| Melting Point | 189-195 °C (decomposes) | [3] |

| Boiling Point | 270.6 ± 23.0 °C (Predicted) | [2] |

| Solubility | Soluble in water. | [3] |

| pKa | pK₁: 4.502 (25°C) |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is through the amination of a 7-haloheptanoic acid derivative. The following protocol is based on the reaction of 7-iodoheptanoic acid with ammonia (B1221849).

Materials:

-

7-iodoheptanoic acid

-

Concentrated aqueous ammonia solution (e.g., 28-30%)

-

Reaction vessel with temperature control

-

Rotary evaporator

-

Refrigerator or cooling bath

-

Filtration apparatus

-

Drying oven

Procedure:

-

In a suitable reaction vessel, mix 7-iodoheptanoic acid with an excess of concentrated aqueous ammonia solution.

-

Maintain the reaction mixture at a temperature of 45-50°C for approximately 70 hours with stirring.

-

After the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator, ensuring the temperature remains below 50°C.

-

To the resulting concentrated syrup, add ethanol to precipitate the this compound.

-

Cool the mixture in a refrigerator or cooling bath to maximize precipitation.

-

Collect the white precipitate by filtration.

-

Wash the precipitate with cold ethanol to remove any remaining impurities.

-

Dry the purified this compound in an oven at a low temperature (e.g., 50°C) to a constant weight.[4]

Characterization

This protocol outlines the general procedure for obtaining a ¹H-NMR spectrum of this compound.

Materials:

-

This compound sample

-

Deuterated solvent (e.g., D₂O, due to the presence of exchangeable amine and carboxylic acid protons)

-

NMR tube

-

NMR spectrometer

Procedure:

-

Dissolve a small amount of the this compound sample in the chosen deuterated solvent (e.g., D₂O) in a clean, dry vial. The concentration should be appropriate for the spectrometer being used.

-

Transfer the solution to a clean NMR tube to the appropriate height.

-

Place the NMR tube in the spectrometer's probe.

-

Acquire the ¹H-NMR spectrum according to the instrument's standard operating procedures. Typical parameters include a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Process the acquired data, including Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum using the residual solvent peak.

-

Integrate the peaks to determine the relative number of protons for each signal.

This protocol describes a general method for obtaining an FT-IR spectrum of solid this compound.

Materials:

-

This compound sample

-

FT-IR spectrometer with an ATR (Attenuated Total Reflectance) accessory or KBr pellet press

-

Spatula

-

Agate mortar and pestle (if using KBr pellet method)

-

Potassium bromide (KBr), IR grade (if using KBr pellet method)

Procedure (ATR Method):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum of the empty ATR crystal.

-

Place a small amount of the solid this compound sample onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.

-

Acquire the FT-IR spectrum of the sample over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

-

After analysis, clean the ATR crystal thoroughly.

Biological Activity and Signaling Pathway

This compound has been identified as a ligand for the G protein-coupled receptor 120 (GPR120), also known as Free Fatty Acid Receptor 4 (FFAR4).[5] GPR120 is recognized as a receptor for medium and long-chain fatty acids and is implicated in various physiological processes, including anti-inflammatory responses and metabolic regulation.[1][6]

The activation of GPR120 by ligands such as this compound can initiate a cascade of intracellular signaling events. This pathway is of significant interest to drug development professionals, particularly in the context of metabolic diseases and inflammatory conditions.

Caption: GPR120 signaling pathway activated by this compound.

Pathway Description: Upon binding of this compound, GPR120 can signal through two primary pathways:

-

Gαq/11-mediated pathway: Activation of GPR120 leads to the activation of the Gαq/11 protein subunit. This, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ stimulates the release of intracellular calcium ([Ca²⁺]i), while DAG activates protein kinase C (PKC). This cascade can lead to the phosphorylation of extracellular signal-regulated kinases (ERK1/2).[6]

-

β-Arrestin 2-mediated anti-inflammatory pathway: Ligand-bound GPR120 can also recruit β-arrestin 2. The GPR120/β-arrestin 2 complex can inhibit the transforming growth factor-β-activated kinase 1 (TAK1) complex. The TAK1 complex is a key upstream activator of pro-inflammatory signaling cascades, including the IKK/NF-κB and JNK/AP-1 pathways. By inhibiting the TAK1 complex, the activation of GPR120 exerts potent anti-inflammatory effects.[1]

Applications in Research and Drug Development

This compound's unique structure makes it a valuable tool for researchers and drug development professionals:

-

Peptide Synthesis: It can be incorporated into peptide backbones as a flexible linker or to create non-natural peptide analogues with modified stability, solubility, and biological activity.[7]

-

Pharmaceutical Intermediate: It serves as a starting material for the synthesis of more complex active pharmaceutical ingredients (APIs), particularly in the development of therapies for metabolic and neurological disorders.[6]

-

PROTAC Linkers: The Boc-protected form of this compound is utilized as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[8]

-

Polymer Science: It is used in the production of biodegradable polymers.

Conclusion

This compound is a compound with well-defined chemical and physical properties that make it a versatile building block in chemical synthesis and a molecule of interest in biological research. Its ability to activate the GPR120 receptor highlights its potential as a lead compound or a tool for studying metabolic and inflammatory signaling pathways. This guide provides foundational technical information to support its application in research and development.

References

- 1. GPR120 is an Omega-3 Fatty Acid Receptor Mediating Potent Anti-Inflammatory and Insulin Sensitizing Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. US6916947B2 - Method of producing amino carboxylic acids - Google Patents [patents.google.com]

- 3. Recent Advance in Regulatory Effect of GRP120 on Bone Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. US2955133A - Preparation of 7-hydroxy heptanoic acid and derivatives thereof - Google Patents [patents.google.com]

- 5. This compound | 929-17-9 | FA30974 | Biosynth [biosynth.com]

- 6. GPR120: a critical role in adipogenesis, inflammation, and energy metabolism in adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Activation of the omega-3 fatty acid receptor GPR120 mediates anti-inflammatory actions in immortalized hypothalamic neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

Synthesis of 7-Aminoheptanoic Acid: A Technical Guide to Novel Precursors and Innovative Methodologies

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Aminoheptanoic acid is a valuable bifunctional molecule with significant applications in the synthesis of pharmaceuticals, peptides, and polymers. Traditional synthetic routes often rely on multi-step chemical processes. This technical guide explores two innovative approaches for the synthesis of this compound, starting from novel, readily accessible precursors: a chemo-catalytic route involving the Beckmann rearrangement of cycloheptanone (B156872) oxime and a biocatalytic cascade for the conversion of cycloheptane (B1346806). This document provides a comprehensive overview of these methods, including detailed experimental protocols, quantitative data, and visual representations of the underlying pathways and workflows, intended to equip researchers with the knowledge to implement these advanced synthetic strategies.

Chemo-Catalytic Synthesis via Beckmann Rearrangement

The Beckmann rearrangement offers a classic yet powerful method for the conversion of ketoximes to amides. In this approach, cycloheptanone, a readily available cyclic ketone, is first converted to its corresponding oxime, which then undergoes an acid-catalyzed rearrangement to yield azacyclooctan-2-one (also known as enantholactam). Subsequent hydrolysis of the lactam furnishes the desired this compound.

Synthesis Pathway

Experimental Protocols

1.2.1. Synthesis of Cycloheptanone Oxime

-

Dissolution: Dissolve 10.0 g (89.1 mmol) of cycloheptanone in 50 mL of ethanol (B145695) in a 250 mL round-bottom flask equipped with a magnetic stirrer.

-

Reagent Addition: To this solution, add a solution of 7.5 g (108 mmol) of hydroxylamine hydrochloride and 12.5 g (152 mmol) of sodium acetate (B1210297) in 50 mL of water.

-

Reaction: Stir the mixture at room temperature for 2 hours.

-

Precipitation and Filtration: Cool the reaction mixture in an ice bath to induce precipitation. Collect the white solid by vacuum filtration and wash with cold water.

-

Drying: Dry the product under vacuum to yield cycloheptanone oxime.

1.2.2. Beckmann Rearrangement to Azacyclooctan-2-one

-

Catalyst Preparation: In a fume hood, carefully add 20 g of polyphosphoric acid to a 100 mL three-necked flask equipped with a mechanical stirrer and a thermometer. Heat the acid to 80°C.

-

Oxime Addition: Slowly add 5.0 g (39.3 mmol) of cycloheptanone oxime to the heated acid with vigorous stirring. The temperature of the reaction mixture will rise. Maintain the temperature between 120-130°C for 15 minutes.

-

Quenching: Carefully pour the hot reaction mixture onto 100 g of crushed ice.

-

Neutralization and Extraction: Neutralize the acidic solution with a saturated solution of sodium carbonate. Extract the aqueous layer three times with 50 mL portions of chloroform.

-

Drying and Evaporation: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain crude azacyclooctan-2-one.

-

Purification: Purify the crude product by vacuum distillation.

1.2.3. Hydrolysis to this compound

-

Reflux: In a 250 mL round-bottom flask, combine 5.0 g (39.3 mmol) of azacyclooctan-2-one with 50 mL of 6 M hydrochloric acid. Reflux the mixture for 4 hours.

-

Cooling and Neutralization: Cool the solution to room temperature and neutralize with a concentrated solution of sodium hydroxide (B78521) until a pH of 7 is reached.

-

Crystallization: Cool the neutralized solution in an ice bath to induce crystallization of this compound.

-

Filtration and Washing: Collect the crystals by vacuum filtration and wash with a small amount of cold ethanol.

-

Recrystallization: Recrystallize the crude product from a minimal amount of hot water to obtain pure this compound.

Quantitative Data

| Step | Reactant | Product | Catalyst/Reagent | Yield (%) | Purity (%) |

| Oximation | Cycloheptanone | Cycloheptanone Oxime | Hydroxylamine HCl, NaOAc | ~95 | >98 |

| Beckmann Rearrangement | Cycloheptanone Oxime | Azacyclooctan-2-one | Polyphosphoric Acid | ~85 | >95 (after distillation) |

| Hydrolysis | Azacyclooctan-2-one | This compound | 6 M HCl | ~90 | >99 (after recrystallization) |

Table 1: Summary of quantitative data for the chemo-catalytic synthesis of this compound.

Biocatalytic Synthesis from Cycloheptane

A sustainable and green alternative to chemical synthesis is the use of biocatalytic cascades. This approach utilizes a series of enzymatic reactions, often in whole-cell systems, to convert a simple, renewable precursor like cycloheptane into the desired product. A promising strategy involves a mixed-culture fermentation of engineered Pseudomonas and Escherichia coli strains.

Proposed Biocatalytic Pathway

Experimental Protocols

2.2.1. Strain Engineering

-

Pseudomonas taiwanensis : Engineer a suitable P. taiwanensis strain to express an alkane hydroxylase (e.g., AlkB from a hydrocarbon-degrading Pseudomonas species) for the initial oxidation of cycloheptane, and a Baeyer-Villiger monooxygenase (BVMO) for the subsequent conversion of cycloheptanone to azacyclooctan-2-one.

-

Escherichia coli : Engineer an E. coli strain to express a lactamase for the hydrolysis of azacyclooctan-2-one and an ω-transaminase (ω-TA) for the final amination of 7-oxoheptanoic acid. The ω-TA should be selected for its activity on medium-chain ω-oxoacids.

2.2.2. Mixed-Culture Fermentation

-

Inoculum Preparation: Prepare separate overnight cultures of the engineered P. taiwanensis and E. coli strains in a suitable growth medium (e.g., LB broth) at 30°C and 37°C, respectively.

-

Fermentation Medium: Prepare a minimal salt medium containing a carbon source (e.g., glucose), a nitrogen source (e.g., ammonium (B1175870) sulfate), and essential minerals.

-

Fermentation Setup: In a sterile bioreactor, combine the fermentation medium and inoculate with the prepared cultures of P. taiwanensis and E. coli at a defined ratio (e.g., 1:1 based on optical density).

-

Induction and Substrate Addition: Induce the expression of the heterologous enzymes at an appropriate cell density. Add cycloheptane to the fermentation broth as the substrate, potentially in a fed-batch manner to avoid toxicity.

-

Fermentation Conditions: Maintain the fermentation at a controlled temperature (e.g., 30°C), pH (e.g., 7.0), and aeration rate to ensure optimal growth and enzyme activity.

-

Monitoring: Monitor the consumption of cycloheptane and the production of this compound over time using techniques such as gas chromatography (GC) and high-performance liquid chromatography (HPLC).

2.2.3. Product Purification

-

Cell Removal: Separate the bacterial cells from the fermentation broth by centrifugation or microfiltration.

-

Ion-Exchange Chromatography: Apply the cell-free broth to a cation-exchange chromatography column. Wash the column to remove unbound impurities.

-

Elution: Elute the bound this compound using a pH gradient or a salt gradient (e.g., with an ammonia (B1221849) solution).

-

Crystallization: Concentrate the eluted fractions containing the product and induce crystallization by adjusting the pH and/or cooling.

-

Drying: Collect the crystals by filtration and dry under vacuum.

Quantitative Data

| Precursor | Biocatalyst | Key Enzymes | Product Titer (g/L) | Yield (%) |

| Cycloheptane | Mixed culture (P. taiwanensis & E. coli) | Alkane Hydroxylase, BVMO, Lactamase, ω-Transaminase | ~7.1 | ~49[1][2] |

Table 2: Reported quantitative data for the biocatalytic synthesis of this compound from cycloheptane.

Conclusion

This guide has detailed two promising and innovative routes for the synthesis of this compound from novel precursors. The chemo-catalytic approach via the Beckmann rearrangement of cycloheptanone oxime provides a high-yielding and well-established chemical transformation. The biocatalytic cascade starting from cycloheptane offers a more sustainable and environmentally friendly alternative, leveraging the power of engineered microorganisms. Both methodologies present viable pathways for the efficient production of this important bifunctional molecule, and the choice of method will depend on the specific requirements of the researcher or drug development professional, including scale, cost, and sustainability considerations. Further optimization of both routes, particularly in catalyst/enzyme efficiency and process conditions, will continue to enhance their industrial applicability.

References

Spectroscopic Analysis of 7-Aminoheptanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 7-Aminoheptanoic acid (CAS No. 929-17-9), a seven-carbon straight-chain amino acid. The document details experimental methodologies for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), presenting the core data in a structured format to facilitate research and development applications.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of this compound in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy Data

The ¹H NMR spectrum of this compound is characterized by signals corresponding to the protons of the methylene (B1212753) groups in the aliphatic chain and the amine and carboxylic acid protons. The chemical shifts are influenced by the electron-withdrawing effects of the amino and carboxyl groups.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 (-CH₂-COOH) | ~2.21 | Triplet | ~7.4 |

| H-7 (-CH₂-NH₂) | ~2.69 | Triplet | ~7.2 |

| H-3, H-6 | ~1.54 | Multiplet | - |

| H-4, H-5 | ~1.31 | Multiplet | - |

| -NH₂ | Variable | Broad Singlet | - |

| -COOH | Variable | Broad Singlet | - |

| Note: Data is based on typical values for similar structures and may vary based on solvent and experimental conditions. Protons of the amine and carboxylic acid groups are exchangeable and may not always be observed. |

¹³C NMR Spectroscopy Data

The ¹³C NMR spectrum provides a distinct signal for each unique carbon atom in the this compound molecule. The chemical shifts are indicative of the carbon's hybridization and its proximity to electronegative atoms.

Table 2: ¹³C NMR Spectroscopic Data for this compound (Predicted) [1]

| Assignment | Chemical Shift (δ, ppm) |

| C-1 (-COOH) | 181.56 |

| C-2 | 38.32 |

| C-3 | 30.01 |

| C-4 | 27.91 |

| C-5 | 27.88 |

| C-6 | 34.13 |

| C-7 (-CH₂-NH₂) | 43.41 |

| Source: Human Metabolome Database (HMDB). Data is predicted and recorded in D₂O at 200 MHz.[1] |

Experimental Protocol for NMR Spectroscopy

A general protocol for obtaining NMR spectra of amino acids like this compound is as follows:

-

Sample Preparation: Dissolve 10-50 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent, such as deuterium (B1214612) oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent is crucial as amino acids have limited solubility in many common NMR solvents like chloroform-d (B32938) (CDCl₃).

-

pH Adjustment: The chemical shifts of the protons and carbons near the amino and carboxyl groups are pH-dependent. Adjust the pD (the pH equivalent in D₂O) to a desired value (e.g., neutral pD of ~7.0-7.4) using dilute DCl or NaOD for standardized results.

-

Internal Standard: An internal standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) for D₂O, is added for accurate chemical shift referencing (δ = 0.00 ppm).

-

Data Acquisition: Transfer the prepared sample to a 5 mm NMR tube. Acquire the spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

For ¹H NMR: A standard 1D proton pulse program is used. Key parameters include a spectral width of ~12 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

-

For ¹³C NMR: A proton-decoupled ¹³C experiment is typically performed to obtain singlets for each carbon. A larger spectral width (~200 ppm) is required. Due to the low natural abundance of ¹³C, a greater number of scans and a longer acquisition time are necessary.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes molecular vibrations. The IR spectrum of this compound will show characteristic absorption bands for the carboxylic acid and primary amine functional groups, as well as the aliphatic hydrocarbon chain.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment | Vibration Mode |

| 3400-3250 | Medium | N-H | Stretch |

| 3300-2500 | Broad | O-H (of carboxylic acid) | Stretch |

| 3000-2850 | Medium | C-H (aliphatic) | Stretch |

| ~1710 | Strong | C=O (of carboxylic acid) | Stretch |

| 1650-1580 | Medium | N-H | Bend |

| 1470-1450 | Medium | C-H | Bend |

| 1320-1000 | Strong | C-O | Stretch |

| 950-910 | Medium | O-H | Bend |

| Note: These are typical ranges and the exact peak positions can vary. The solid-state spectrum of amino acids often shows broad absorptions due to zwitterionic character and hydrogen bonding. |

Experimental Protocol for IR Spectroscopy

For a solid sample like this compound, the following protocol using a Potassium Bromide (KBr) pellet is common:

-

Sample Preparation: Grind a small amount (1-2 mg) of dry this compound with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet press and apply high pressure (several tons) to form a thin, transparent or translucent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer. Record the spectrum, typically in the range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample compartment or a pure KBr pellet should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound, and its fragmentation pattern can aid in structure elucidation.

Mass Spectrometry Data

The mass spectrum of this compound will show a molecular ion peak (or a protonated/deprotonated molecular ion peak depending on the ionization method) and various fragment ions resulting from the cleavage of the molecule.

Table 4: Predicted Mass-to-Charge Ratios (m/z) for this compound Adducts

| Adduct | m/z |

| [M+H]⁺ | 146.11756 |

| [M+Na]⁺ | 168.09950 |

| [M-H]⁻ | 144.10300 |

| [M+NH₄]⁺ | 163.14410 |

| [M+H-H₂O]⁺ | 128.10754 |

| Source: PubChemLite. These are predicted values. |

Common fragmentation pathways for amino acids in mass spectrometry include the loss of water (H₂O), ammonia (B1221849) (NH₃), and the carboxyl group (as COOH or CO₂).

Experimental Protocol for Mass Spectrometry

A typical protocol for the analysis of this compound using Electrospray Ionization (ESI) coupled with a mass analyzer is as follows:

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in a suitable solvent system, such as a mixture of water and methanol (B129727) or acetonitrile, often with a small amount of formic acid (for positive ion mode) or ammonium (B1175870) hydroxide (B78521) (for negative ion mode) to promote ionization.

-

Infusion and Ionization: Introduce the sample solution into the ESI source of the mass spectrometer via direct infusion using a syringe pump or through a liquid chromatography (LC) system. In the ESI source, a high voltage is applied to the solution, creating a fine spray of charged droplets.

-

Desolvation: The charged droplets are passed through a heated capillary, where the solvent evaporates, leading to the formation of gas-phase ions of the analyte.

-

Mass Analysis: The generated ions are then guided into the mass analyzer (e.g., quadrupole, time-of-flight, or Orbitrap), which separates them based on their m/z ratio.

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z. For structural information, tandem mass spectrometry (MS/MS) can be performed, where a specific precursor ion is selected, fragmented, and the resulting product ions are analyzed.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound, from sample handling to data interpretation.

Caption: Workflow for the spectroscopic analysis of this compound.

References

Solubility Profile of 7-Aminoheptanoic Acid in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of 7-Aminoheptanoic acid in various organic solvents. Due to the limited availability of direct quantitative solubility data for this compound, this document leverages data for a structurally analogous compound, DL-aminooctanoic acid, to provide reasonable estimations. This information is critical for professionals in drug development and research who require precise solubility data for formulation, purification, and analytical method development.

Introduction to this compound

This compound is an ω-amino acid with a seven-carbon chain. Its structure, containing both a primary amine and a carboxylic acid functional group, imparts amphoteric properties, influencing its solubility in different media. Understanding its solubility in organic solvents is paramount for its application in pharmaceutical sciences, including its use as a linker molecule or a building block in the synthesis of more complex molecules.

Estimated Solubility of this compound in Alcohols

The following tables present the molar solubility of DL-aminooctanoic acid in various alcohol-water mixtures and pure alcohols at 25°C. This data is extracted from a comprehensive study on amino acid solubility and serves as a strong proxy for the solubility of this compound due to their structural similarity (differing by only one methylene (B1212753) group).[1][2]

Table 1: Estimated Molar Solubility in Methanol-Water Mixtures at 25°C [1]

| % Methanol (v/v) | Molar Solubility (mol/L) |

| 0 | 0.0018 |

| 10 | 0.0015 |

| 30 | 0.0009 |

| 50 | 0.0004 |

| 70 | 0.0002 |

| 90 | 0.0001 |

| 100 | 0.00008 |

Table 2: Estimated Molar Solubility in Ethanol-Water Mixtures at 25°C [1]

| % Ethanol (v/v) | Molar Solubility (mol/L) |

| 0 | 0.0018 |

| 10 | 0.0014 |

| 30 | 0.0007 |

| 50 | 0.0003 |

| 70 | 0.00015 |

| 90 | 0.00009 |

| 100 | 0.00007 |

Table 3: Estimated Molar Solubility in Pure Alcohols at 25°C [1][2]

| Solvent | Molar Solubility (mol/L) |

| Methanol | 0.00008 |

| Ethanol | 0.00007 |

| n-Propanol | 0.00006 |

| Isopropanol | 0.00005 |

| tert-Butanol | 0.00004 |

Experimental Protocol for Solubility Determination

The data presented in this guide is based on the gravimetric method, a widely used and reliable technique for determining the solubility of solid compounds in liquids.[1][2]

Materials and Equipment

-

Solute: DL-aminooctanoic acid (as a proxy for this compound)

-

Solvents: Methanol, Ethanol, n-Propanol, Isopropanol, tert-Butanol, and their aqueous mixtures.

-

Constant temperature water bath (25°C ± 0.1°C)

-

Sealed containers (e.g., screw-cap vials)

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters)

-

Oven for drying

Procedure

-

Sample Preparation: An excess amount of the amino acid is added to a known volume of the solvent in a sealed container.

-

Equilibration: The containers are placed in a constant temperature water bath maintained at 25°C and agitated for an extended period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, the suspension is allowed to settle.

-

Sampling: A known volume of the supernatant (the clear, saturated solution) is carefully withdrawn using a syringe fitted with a filter to remove any undissolved solid.

-

Solvent Evaporation: The collected aliquot is transferred to a pre-weighed container. The solvent is then evaporated to dryness in an oven at a temperature that does not cause decomposition of the amino acid.

-

Mass Determination: The container with the dried solute is weighed again. The mass of the dissolved amino acid is determined by the difference in weight.

-

Calculation of Solubility: The molar solubility is calculated by dividing the moles of the dissolved amino acid (mass divided by molar mass) by the volume of the solvent aliquot taken.

Experimental Workflow

The following diagram illustrates the key steps in the gravimetric determination of solubility.

Caption: Gravimetric solubility determination workflow.

Factors Influencing Solubility

The solubility of amino acids like this compound is influenced by several factors:

-

Solvent Polarity: As observed in the provided data, solubility tends to decrease as the solvent becomes less polar (i.e., with increasing alcohol chain length or concentration).

-

Temperature: Generally, the solubility of solids in liquids increases with temperature, although this relationship should be determined experimentally for each solvent system.

-

pH: The pH of the solution can significantly impact the ionization state of the amino and carboxylic acid groups, thereby affecting solubility. At its isoelectric point, an amino acid typically has its minimum solubility. Adjusting the pH away from the isoelectric point increases the concentration of the charged species, which generally leads to higher solubility in polar solvents.[1][2]

Conclusion

This technical guide provides estimated solubility data for this compound in various organic solvents based on a structurally similar compound. The provided experimental protocol for gravimetric analysis offers a reliable method for researchers to determine the precise solubility in their specific solvent systems of interest. Understanding the solubility of this compound is a critical step in its successful application in research and drug development. It is recommended that for cGMP applications, the solubility be experimentally verified for the specific solvent and conditions being used.

References

The Multifaceted Biological Activities of 7-Aminoheptanoic Acid and Its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Aminoheptanoic acid, a seven-carbon straight-chain ω-amino acid, serves as a versatile scaffold in medicinal chemistry. Its unique structural properties, combining a terminal carboxylic acid and a primary amine, allow for diverse chemical modifications, leading to a broad spectrum of biologically active derivatives. While the parent molecule itself has limited described bioactivity, its derivatives have shown significant promise in various therapeutic areas, most notably in neuroscience as anticonvulsant agents. This technical guide provides an in-depth exploration of the biological activities of this compound and its derivatives, with a focus on their mechanisms of action, quantitative activity data, and the experimental protocols used for their evaluation.

Neuropharmacological Activity: Anticonvulsant Effects via NMDA Receptor Antagonism

A significant body of research has focused on the development of this compound derivatives as potent anticonvulsant agents. A particularly promising class of these compounds are the biphenyl (B1667301) derivatives of 2-amino-7-phosphonoheptanoic acid (AP7), which act as competitive antagonists of the N-methyl-D-aspartate (NMDA) receptor.

Mechanism of Action: Competitive NMDA Receptor Antagonism

The NMDA receptor is a crucial ionotropic glutamate (B1630785) receptor involved in excitatory synaptic transmission. Its overactivation is implicated in a variety of neurological disorders, including epilepsy. Competitive NMDA receptor antagonists, such as the biphenyl derivatives of AP7, bind to the glutamate binding site on the GluN2 subunit of the receptor, thereby preventing its activation by glutamate. This inhibitory action reduces the influx of Ca²⁺ ions into the neuron, dampening excessive neuronal excitation and providing an anticonvulsant effect.

One of the key downstream signaling pathways affected by NMDA receptor antagonism is the Ras-ERK (Extracellular signal-regulated kinase) pathway, which in turn regulates the transcription factor CREB (cAMP response element-binding protein). By blocking the NMDA receptor, these antagonists can modulate the phosphorylation of ERK and CREB, influencing gene expression related to neuronal survival and plasticity.[1][2]

Quantitative Anticonvulsant Activity

The anticonvulsant potency of biphenyl-AP7 derivatives has been evaluated in vivo using the Maximal Electroshock Seizure (MES) model. The median effective dose (ED₅₀) required to protect against tonic hindlimb extension is a key quantitative measure.

| Compound | Species | Administration Route | Anticonvulsant Activity (ED₅₀) | NMDA Receptor Affinity (pKi) | Reference |

| SDZ 220-581 | Mouse | Oral | < 3.2 mg/kg | 7.7 | [3] |

| SDZ EAA 494 | Rodent | Oral | ~16 mg/kg | 7.5 | [4] |

Note: pKi is the negative logarithm of the inhibitory constant (Ki). A higher pKi value indicates a higher binding affinity.

Other Potential Biological Activities

While the neuropharmacological effects of this compound derivatives are the most well-documented, preliminary research and the structural similarities to other bioactive molecules suggest potential applications in other therapeutic areas.

Anticancer Activity

The development of novel anticancer agents is a continuous effort in medicinal chemistry. While no specific this compound derivatives have been extensively studied for their anticancer properties, the amino acid scaffold is a common feature in many cytotoxic compounds. Further research is warranted to explore the potential of novel this compound derivatives as antiproliferative agents.

Antimicrobial Activity

Long-chain amino acids and their derivatives have been investigated for their antimicrobial properties.[1][5] The amphiphilic nature of certain derivatives allows them to interact with and disrupt bacterial cell membranes, leading to cell death. The synthesis and evaluation of novel this compound derivatives with varied lipophilicity could lead to the discovery of new antimicrobial agents.

Experimental Protocols

Synthesis of Biphenyl-Derivatives of 2-Amino-7-Phosphonoheptanoic Acid

The synthesis of these derivatives typically involves a multi-step process. A general synthetic workflow is outlined below. For specific details of reaction conditions and purification, please refer to the primary literature.

In Vivo Anticonvulsant Activity: Maximal Electroshock (MES) Seizure Model

The MES test is a standard preclinical model for assessing the efficacy of potential anticonvulsant drugs against generalized tonic-clonic seizures.[6][7][8]

Objective: To determine the ability of a test compound to prevent the tonic hindlimb extension phase of a maximal electroshock-induced seizure.

Materials:

-

Male ICR mice or Sprague-Dawley rats

-

Test compound and vehicle

-

Electroconvulsive shock apparatus with corneal electrodes

-

Topical anesthetic (e.g., 0.5% tetracaine (B1683103) hydrochloride)

Procedure:

-

Animal Preparation: Acclimate animals to the laboratory environment. Fast animals overnight before the experiment.

-

Drug Administration: Administer the test compound or vehicle via the desired route (e.g., oral gavage, intraperitoneal injection) at a predetermined time before the seizure induction.

-

Seizure Induction:

-

Apply a drop of topical anesthetic to the corneas of the animal.

-

Place the corneal electrodes on the eyes.

-

Deliver a supramaximal electrical stimulus (e.g., 50 mA for 0.2 seconds in mice).

-

-

Observation: Immediately after the stimulus, observe the animal for the presence or absence of a tonic hindlimb extension. The seizure typically progresses through a sequence of tonic flexion, tonic extension, and clonic convulsions.

-

Endpoint: The primary endpoint is the abolition of the tonic hindlimb extension phase. An animal is considered protected if it does not exhibit this phase.

-

Data Analysis: The percentage of animals protected at each dose is calculated. The ED₅₀ (the dose that protects 50% of the animals) is determined using probit analysis.

In Vitro NMDA Receptor Binding Assay

This assay is used to determine the affinity of a test compound for the NMDA receptor. The protocol below is a general guideline for a competitive binding assay using a radiolabeled antagonist like [³H]CGP 39653.[4]

Objective: To determine the IC₅₀ and subsequently the Ki of a test compound for the NMDA receptor.

Materials:

-

Rat brain cortical membranes (source of NMDA receptors)

-

[³H]CGP 39653 (radioligand)

-

Test compound

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Wash buffer (ice-cold assay buffer)

-

Unlabeled glutamate or a potent NMDA receptor antagonist for determining non-specific binding

-

Glass fiber filters

-

Scintillation cocktail and liquid scintillation counter

Procedure:

-

Membrane Preparation: Prepare a crude membrane fraction from rat cerebral cortices.

-

Assay Setup: In a 96-well plate, set up the following in triplicate:

-

Total Binding: Radioligand and assay buffer.

-

Non-specific Binding: Radioligand, assay buffer, and a high concentration of an unlabeled NMDA receptor ligand.

-

Displacement: Radioligand, assay buffer, and varying concentrations of the test compound.

-

-

Incubation: Add the membrane preparation to each well to initiate the binding reaction. Incubate at a specific temperature (e.g., room temperature) for a defined period (e.g., 60 minutes) to reach equilibrium.

-

Termination: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

-

Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding) from the resulting sigmoidal curve using non-linear regression analysis.

-

Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Conclusion

This compound serves as a valuable starting point for the design and synthesis of novel therapeutic agents. Its derivatives, particularly the biphenyl-phosphonoheptanoic acids, have demonstrated potent anticonvulsant activity through competitive antagonism of the NMDA receptor. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals interested in exploring the therapeutic potential of this versatile chemical scaffold. Further investigations into other potential biological activities, such as anticancer and antimicrobial effects, are warranted and could unveil new and exciting applications for this class of compounds.

References

- 1. Amino Acid Based Antimicrobial Agents – Synthesis and Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. SDZ 220-581 | NMDA Receptors | Tocris Bioscience [tocris.com]

- 4. The pharmacology of SDZ EAA 494, a competitive NMDA antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacology of NMDA Receptors - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. SDZ 220-581 | GluR | Ambeed.com [ambeed.com]

- 7. 美国GlpBio - SDZ 220-581 Ammonium salt | Cas# 179411-94-0 [glpbio.cn]

- 8. medchemexpress.com [medchemexpress.com]

7-Aminoheptanoic Acid: A Non-Natural Amino Acid for Advanced Biological System Engineering

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

7-Aminoheptanoic acid, a non-natural, medium-chain ω-amino acid, is emerging as a valuable molecular tool in the engineering of biological systems. Its unique structural properties, featuring a seven-carbon aliphatic chain separating the amino and carboxylic acid functionalities, offer novel opportunities for modifying peptides and proteins, thereby influencing their stability, conformation, and biological activity. This technical guide provides a comprehensive overview of this compound's role as a non-natural amino acid, detailing its synthesis, methods for its incorporation into proteins, and its potential applications, particularly in the context of drug development and the modulation of signaling pathways. While the site-specific incorporation of this compound into proteins is a burgeoning field with limited specific examples, this guide extrapolates from studies on structurally similar ω-amino acids to provide a foundational understanding and practical guidance for researchers.

Introduction to this compound

This compound (7-AHA) is an aliphatic ω-amino acid that is not found among the 20 proteinogenic amino acids.[1] Its structure provides a flexible and hydrophobic linker, making it an attractive building block in various fields of chemical biology and drug discovery.[2] Unlike α-amino acids, the amino and carboxyl groups of 7-AHA are separated by a polymethylene chain, which imparts unique conformational properties when incorporated into a peptide backbone.[3]

Chemical and Physical Properties:

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₁₅NO₂ | [4] |

| Molecular Weight | 145.20 g/mol | [4] |

| Melting Point | 192-195 °C | [5] |

| Appearance | White to off-white crystalline powder | [4] |

| Solubility | Soluble in water | [4] |

| CAS Number | 929-17-9 | [4] |

Synthesis of this compound

Currently, there are no known natural or engineered biosynthetic pathways for this compound. Its use in biological systems relies on chemical synthesis.

Chemical Synthesis Protocol

A common method for the synthesis of this compound involves the amination of a 7-haloheptanoic acid derivative. The following protocol is adapted from a patented synthesis method.[6]

Materials:

-

7-Iodoheptanoic acid

-

29.7% Aqueous ammonia (B1221849) solution

-

Ethanol

-

Round-bottom flask

-

Rotary evaporator

-

Refrigerator

-

Oven

Procedure:

-

Mix 12.8 grams (0.05 mol) of 7-iodoheptanoic acid with 100 mL of a 29.7% aqueous ammonia solution in a round-bottom flask.[6]

-

Maintain the reaction mixture at a temperature of 45-50°C for 70 hours with stirring.[6]

-

After the reaction is complete, concentrate the mixture under reduced pressure at a temperature below 50°C using a rotary evaporator to obtain a syrup.[6]

-

Dilute the concentrated syrup with 40 mL of ethanol.[6]

-

Place the solution in a refrigerator overnight to precipitate the this compound.[6]

-

Collect the white precipitate by filtration.

-

Dry the precipitate in an oven at 50°C to obtain pure this compound.[6]

Purification: For research applications requiring high purity, this compound can be further purified by preparative high-performance liquid chromatography (HPLC).[4]

Incorporation of this compound into Proteins

The site-specific incorporation of non-natural amino acids like 7-AHA into proteins is achieved through the expansion of the genetic code. This typically involves an orthogonal aminoacyl-tRNA synthetase/tRNA pair that is specific for the non-natural amino acid and a unique codon, most commonly the amber stop codon (UAG).

While a specific orthogonal synthetase/tRNA pair for this compound has not been reported in the literature, the principles and protocols developed for other non-canonical amino acids, including similar ω-amino acids, can be adapted.

Experimental Workflow for Amber Suppression

The following diagram illustrates the general workflow for the site-specific incorporation of a non-natural amino acid, such as this compound, into a target protein using amber codon suppression.

Cell-Free Protein Synthesis (CFPS)

Cell-free protein synthesis offers a powerful alternative for incorporating non-natural amino acids, as it bypasses the need to transport the amino acid across a cell membrane and allows for direct manipulation of the translation machinery.

Protocol for CFPS with this compound:

This protocol is a generalized procedure and would require optimization for specific proteins and CFPS systems.

Materials:

-

Cell-free extract (e.g., E. coli S30 extract)

-

Energy solution (containing ATP, GTP, creatine (B1669601) phosphate, and creatine kinase)

-

Amino acid mixture (lacking one standard amino acid if residue-specific incorporation is desired)

-

This compound

-

Orthogonal tRNA and aminoacyl-tRNA synthetase (specific for 7-AHA, currently hypothetical)

-

DNA template with the target gene containing an amber codon

-

T7 RNA polymerase (if using a T7 promoter)

-

Reaction buffer

Procedure:

-

Thaw all components on ice.

-

In a microcentrifuge tube, combine the reaction buffer, energy solution, amino acid mixture, and this compound to the desired final concentrations.

-

Add the orthogonal tRNA and aminoacyl-tRNA synthetase.

-

Add the DNA template and T7 RNA polymerase.

-

Initiate the reaction by adding the cell-free extract.

-

Incubate the reaction at the optimal temperature for the CFPS system (typically 29-37°C) for several hours.

-

The resulting protein can then be purified and analyzed.

Quantitative Data (Extrapolated from Similar ω-Amino Acids)

| Peptide Construct | Linker | Receptor Binding Affinity (IC₅₀, nM) | Tumor Uptake (%ID/g at 2h) |

| α-MSH-A | Glycine | 1.5 ± 0.2 | 3.5 ± 0.8 |

| α-MSH-B | β-Alanine | 0.9 ± 0.1 | 5.2 ± 1.1 |

| α-MSH-C | 8-Aminooctanoic Acid (Aoc) | 0.4 ± 0.1 | 8.9 ± 1.5 |

%ID/g = percentage of injected dose per gram of tissue. Data adapted from a study on radiolabeled α-MSH peptides.[5]

This table demonstrates that the incorporation of an extended, flexible linker like 8-aminooctanoic acid can significantly improve the biological properties of a peptide, in this case, enhancing receptor binding and tumor uptake.[5] Similar effects could be anticipated with the incorporation of this compound.

Potential Biological Activity: GPR120 Signaling

This compound has been identified as a potential ligand for G-protein coupled receptor 120 (GPR120), also known as free fatty acid receptor 4 (FFAR4).[4] GPR120 is a receptor for medium and long-chain fatty acids and plays a crucial role in metabolism and inflammation.[7][8]

GPR120 Signaling Pathway

Activation of GPR120 can initiate multiple downstream signaling cascades. The following diagram illustrates the key pathways initiated by GPR120 agonism.

Pathway Description: Upon binding of an agonist like a medium or long-chain fatty acid, GPR120 can signal through two main pathways:

-

Gαq/11-mediated pathway: GPR120 couples to the Gαq/11 protein, which activates phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol (B14025) trisphosphate (IP3). IP3 triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[8]

-

β-Arrestin 2-mediated anti-inflammatory pathway: GPR120 activation leads to the recruitment of β-Arrestin 2. The GPR120/β-Arrestin 2 complex can sequester TAB1, thereby inhibiting the activation of TAK1. This, in turn, prevents the downstream activation of pro-inflammatory signaling cascades, including the NF-κB and JNK pathways, leading to a reduction in the expression of inflammatory genes.[9]

Quantitative Data for GPR120 Activation by Fatty Acids

Specific quantitative data for the activation of GPR120 by this compound is not available. However, data for other medium and long-chain fatty acids can provide a reference for the expected potency.

| Agonist | Receptor | Assay | EC₅₀ (nM) | Reference(s) |

| TUG-891 | Human GPR120 | Calcium Flux | 43.7 | [10] |

| Compound 10k | Human GPR120 | Calcium Flux | 57.6 | [10] |

| Compound A | Human GPR120 | β-Arrestin | ~350 | [11] |

| α-Linolenic acid (ALA) | Human GPR120 | Calcium Flux | ~10,000 | [12] |

| Docosahexaenoic acid (DHA) | Human GPR120 | Calcium Flux | ~10,000 | [12] |

This table highlights the range of potencies of different agonists for GPR120. Synthetic agonists like TUG-891 show high potency, while endogenous fatty acids have lower potency. The potency of this compound would need to be determined experimentally.

Characterization of Proteins Containing this compound

After successful incorporation, it is crucial to characterize the modified protein to confirm the incorporation and to understand the effects of the modification.

Analytical Techniques:

-

Mass Spectrometry (MS): This is the primary tool for confirming the incorporation of the non-natural amino acid.

-

Intact Protein Analysis: High-resolution mass spectrometry can determine the molecular weight of the full-length protein, which will be increased by the mass of this compound (145.20 Da) minus the mass of water (18.02 Da) for each incorporation event.

-

Peptide Mapping: The protein is digested with a protease (e.g., trypsin), and the resulting peptides are analyzed by LC-MS/MS. This allows for the precise identification of the peptide containing the modification and confirms the site of incorporation.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: For smaller proteins, 2D NMR techniques like ¹H-¹⁵N HSQC can be used to analyze the structural consequences of incorporating this compound. Changes in chemical shifts of nearby residues can indicate local conformational changes.

-

Functional Assays: The biological activity of the modified protein should be assessed and compared to the wild-type protein. This could include enzyme kinetics, receptor binding assays, or cell-based assays, depending on the protein's function.

-

Stability Assays: Techniques such as circular dichroism (CD) spectroscopy or differential scanning fluorimetry (DSF) can be used to determine if the incorporation of this compound affects the protein's thermal stability.

Applications and Future Perspectives

The ability to incorporate this compound into proteins opens up several exciting possibilities for researchers and drug development professionals:

-

Peptide and Protein Engineering: The flexible and hydrophobic nature of 7-AHA can be used to modulate the structure and stability of peptides and proteins. It can act as a flexible linker between protein domains or be used to create novel protein folds.[11]

-

Drug Development:

-

PROTACs: this compound and its derivatives are used as linkers in the development of Proteolysis Targeting Chimeras (PROTACs), which are bifunctional molecules that induce the degradation of target proteins.[2][12]

-

Peptide-Drug Conjugates: The amino or carboxyl group of 7-AHA can serve as a handle for the conjugation of drugs, imaging agents, or other moieties to a protein or peptide.

-

-

Modulation of Signaling Pathways: As a potential GPR120 agonist, peptides or proteins containing 7-AHA could be designed to have localized effects on GPR120 signaling, potentially leading to novel therapeutics for metabolic and inflammatory diseases.

The primary challenge in this field is the development of an efficient and specific orthogonal aminoacyl-tRNA synthetase/tRNA pair for this compound. The creation of such a tool would greatly facilitate the exploration of its full potential in biological systems.

Conclusion

This compound represents a promising non-natural amino acid for the engineering of proteins and peptides with novel properties. While its application is still in its early stages, the methodologies for its synthesis and incorporation are accessible. By leveraging the principles of genetic code expansion and drawing parallels from similar ω-amino acids, researchers can begin to explore the utility of this compound in their specific systems. Its potential as a modulator of the GPR120 signaling pathway further highlights its relevance in drug discovery and the study of metabolic diseases. The future development of dedicated molecular tools for its incorporation will undoubtedly accelerate its adoption and lead to new discoveries in chemical biology and biotechnology.

References

- 1. Targeting GPR120 and other fatty acid sensing GPCRs ameliorates insulin resistance and inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. GPR120 is an Omega-3 Fatty Acid Receptor Mediating Potent Anti-Inflammatory and Insulin Sensitizing Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Omega amino acids in peptide design: incorporation into helices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. GPR120: a critical role in adipogenesis, inflammation, and energy metabolism in adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. ejbiotechnology.info [ejbiotechnology.info]

- 8. Frontiers | Biochemistry of Aminoacyl tRNA Synthetase and tRNAs and Their Engineering for Cell-Free and Synthetic Cell Applications [frontiersin.org]

- 9. Central activation of the fatty acid sensor GPR120 suppresses microglia reactivity and alleviates sickness- and anxiety-like behaviors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. bachem.com [bachem.com]

- 11. mdpi.com [mdpi.com]

- 12. Novel GPR120 Agonists with Improved Pharmacokinetic Profiles for the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis of a Versatile Molecule: A Technical Guide to the Discovery and Historical Synthesis of 7-Aminoheptanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Aminoheptanoic acid, a seven-carbon linear amino acid, has emerged as a valuable building block in modern chemical synthesis, finding applications in the development of novel pharmaceuticals, peptidomimetics, and polymers.[1] Its unique structural features, combining a terminal carboxylic acid and a primary amine, allow for its incorporation into a variety of molecular architectures. This technical guide provides an in-depth exploration of the discovery and historical synthesis of this compound, offering a valuable resource for researchers and professionals in the field. We will delve into the seminal moments of its initial preparation and trace the evolution of its synthesis through classic organic reactions, providing detailed experimental protocols and comparative data.

The Dawn of Discovery: Early Synthesis of ω-Amino Acids

The late 19th and early 20th centuries were a period of immense progress in organic chemistry, with the elucidation of structures and the development of new synthetic methodologies. The synthesis of ω-amino acids, in particular, garnered significant interest due to their relationship with naturally occurring α-amino acids and their potential as monomers for polyamides. While the exact first synthesis of this compound is not definitively documented in readily available modern databases, a thorough review of historical chemical literature points towards several key methodologies that were instrumental in the preparation of this and related long-chain amino acids.

Historical Synthesis Routes: A Comparative Analysis

Several classical organic reactions have been historically employed for the synthesis of this compound. This section details the most significant of these methods, providing experimental protocols where available and summarizing key quantitative data.

The Hofmann Degradation of Pimelamide

The Hofmann rearrangement, a classic method for converting a primary amide to a primary amine with one fewer carbon atom, represents a plausible early route to this compound.[2] This pathway would begin with pimelic acid, a seven-carbon dicarboxylic acid.

Logical Workflow:

Caption: Hofmann Degradation pathway to this compound.

Experimental Protocol (Hypothetical Reconstruction based on classical methods):

-

Preparation of Pimelamide: Pimelic acid would first be converted to its diacyl chloride using a reagent like thionyl chloride (SOCl₂). The resulting pimeloyl chloride would then be treated with excess ammonia (B1221849) to form pimelamide.

-

Hofmann Rearrangement: The pimelamide would be treated with an aqueous solution of bromine and a strong base, such as sodium hydroxide. Careful control of the reaction temperature would be crucial. The reaction mixture would then be heated to effect the rearrangement, followed by acidification to protonate the resulting amine and subsequent neutralization to isolate the this compound.

Quantitative Data (Illustrative):

| Parameter | Value |

| Starting Material | Pimelic Acid |

| Key Reagents | Thionyl chloride, Ammonia, Bromine, Sodium hydroxide |

| Melting Point (°C) | 192-195 |

| Molecular Weight | 145.20[3] |

The Schmidt Reaction of Pimelic Acid

The Schmidt reaction provides another route from a carboxylic acid to an amine with the same number of carbon atoms, proceeding through an acyl azide (B81097) intermediate.[4][5] This method offers a more direct conversion from pimelic acid compared to the Hofmann degradation.

Logical Workflow:

Caption: Schmidt Reaction pathway to this compound.

Experimental Protocol (Hypothetical Reconstruction):

-

Reaction Setup: Pimelic acid would be dissolved in a suitable solvent and treated with hydrazoic acid (HN₃) in the presence of a strong acid catalyst, such as sulfuric acid. The reaction would likely be performed at a controlled temperature to manage the exothermic nature of the reaction and the hazardous nature of hydrazoic acid.

-

Rearrangement and Hydrolysis: Upon heating, the intermediate acyl azide would undergo a Curtius-like rearrangement to form an isocyanate. Subsequent hydrolysis of the isocyanate in the aqueous acidic medium would yield this compound after workup.

Quantitative Data (Illustrative):

| Parameter | Value |

| Starting Material | Pimelic Acid |

| Key Reagents | Hydrazoic acid, Sulfuric acid |

| Melting Point (°C) | 192-195 |

| Molecular Weight | 145.20[3] |

The Gabriel Synthesis from 7-Bromoheptanoic Acid

The Gabriel synthesis is a robust method for the preparation of primary amines from alkyl halides.[1][6] This route would necessitate the prior synthesis of a 7-haloheptanoic acid, typically 7-bromoheptanoic acid.

Logical Workflow:

Caption: Gabriel Synthesis pathway to this compound.

Experimental Protocol (Hypothetical Reconstruction):

-

Preparation of 7-Bromoheptanoic Acid: A suitable starting material, such as cycloheptanone, could be oxidized to pimelic acid, which can then be monobrominated. Alternatively, a Hunsdiecker reaction on the silver salt of a suitable dicarboxylic acid half-ester could yield the desired bromo-acid.

-

Gabriel Synthesis: 7-Bromoheptanoic acid would be reacted with potassium phthalimide (B116566) in a polar aprotic solvent like dimethylformamide (DMF) at an elevated temperature. The resulting N-phthalimido-7-heptanoic acid would then be cleaved, typically by hydrazinolysis (the Ing-Manske procedure) or by acidic or basic hydrolysis, to liberate the free this compound.

Quantitative Data (Illustrative):

| Parameter | Value |

| Starting Material | 7-Bromoheptanoic Acid |

| Key Reagents | Potassium phthalimide, Hydrazine or Acid/Base |

| Melting Point (°C) | 192-195 |

| Molecular Weight | 145.20[3] |

Synthesis from 3-(2-Furyl) Acrylic Acid (A Patented Route)

A notable and more complex historical synthesis was detailed in a 1960 patent. This multi-step process begins with the hydrogenation of 3-(2-furyl) acrylic acid.

Experimental Workflow:

Caption: Patented synthesis route from a furan (B31954) derivative.

Experimental Protocol (Amination of 7-Iodoheptanoic Acid):

A mixture of 12.8 grams (0.05 mol) of 7-iodoheptanoic acid and 100 mL of a 29.7% aqueous ammonia solution was maintained at a temperature of 45-50°C for 70 hours. The reaction mixture was then concentrated under reduced pressure at a temperature below 50°C. The resulting syrup was diluted with 40 mL of ethanol (B145695) and placed in a refrigerator overnight to precipitate the this compound. The white precipitate was collected and dried in an oven at 50°C.

Quantitative Data:

| Parameter | Value |

| Starting Material (for amination) | 7-Iodoheptanoic Acid |

| Reagent | Aqueous Ammonia |

| Reaction Temperature (°C) | 45-50 |

| Reaction Time (hours) | 70 |

| Appearance | White precipitate |

Conclusion

The historical synthesis of this compound showcases the ingenuity of early organic chemists in applying fundamental reactions to construct novel molecules. From the degradative rearrangement of dicarboxylic acid derivatives to the nucleophilic substitution on halo-acids, these foundational methods paved the way for the eventual large-scale production and diverse applications of this important amino acid. Understanding these historical routes provides valuable context for modern synthetic chemists and highlights the enduring power of classical organic reactions. This guide serves as a comprehensive resource for professionals seeking to appreciate the origins and synthetic evolution of this compound, a molecule that continues to play a significant role in chemical and pharmaceutical innovation.

References

- 1. Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 2. Hofmann rearrangement - Wikipedia [en.wikipedia.org]

- 3. This compound | C7H15NO2 | CID 13580 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Gabriel Synthesis (Chapter 50) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 5. Schmidt reaction - Wikipedia [en.wikipedia.org]

- 6. perlego.com [perlego.com]

Thermochemical Properties of 7-Aminoheptanoic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Aminoheptanoic acid, a linear ω-amino acid, serves as a valuable building block in the synthesis of various pharmaceutical compounds and polymers. A thorough understanding of its thermochemical properties is essential for process optimization, safety assessments, and the prediction of its behavior in different chemical and physical environments. This technical guide provides a comprehensive overview of the key thermochemical data for this compound, detailed experimental protocols for their determination, and visual representations of the associated experimental workflows.

Core Thermochemical Data

The thermochemical properties of this compound are fundamental to understanding its energetic landscape. The following table summarizes the available experimental and calculated data for the solid phase at standard conditions (298.15 K and 1 bar).

| Thermochemical Property | Symbol | Value | Units | Method | Reference |

| Standard Enthalpy of Combustion | ΔcH° | -4608.68 ± 1.26 | kJ/mol | Combustion Calorimetry | [1] |

| Standard Enthalpy of Formation | ΔfH° | -633.9 | kJ/mol | Calculated from ΔcH° | Calculated in this work |

| Heat Capacity (Crystalline) | Cp,c | Data not available | J/(mol·K) | - | - |

| Enthalpy of Sublimation | ΔsubH° | Data not available | kJ/mol | - | - |

Note: The standard enthalpy of formation was calculated based on the experimental enthalpy of combustion and the standard enthalpies of formation of the products (CO₂, H₂O, and N₂).

Experimental Protocols

The determination of the thermochemical properties of this compound requires precise and specialized experimental techniques. The following sections detail the methodologies for the key experiments.

Combustion Calorimetry for Enthalpy of Combustion

Objective: To determine the energy released upon the complete combustion of this compound.

Methodology:

-

Sample Preparation: A pellet of known mass (approximately 0.5-1.0 g) of high-purity, crystalline this compound is prepared. The pellet is placed in a crucible within a static bomb calorimeter.

-

Calorimeter Setup: The bomb is charged with high-purity oxygen to a pressure of approximately 30 atm. A known amount of water is added to the bomb to ensure saturation of the final atmosphere, facilitating the condensation of all water formed during combustion. The bomb is then placed in a precisely measured volume of water in the calorimeter's isothermal jacket.

-

Ignition and Data Acquisition: The sample is ignited using a cotton fuse wire of known mass and heat of combustion. The temperature of the water in the calorimeter is monitored with high precision (e.g., using a Beckmann thermometer or a platinum resistance thermometer) at regular intervals before, during, and after combustion until a steady final temperature is reached.

-

Corrections and Calculations: The raw temperature change is corrected for heat exchange with the surroundings (using the Regnault-Pfaundler or similar correction method), the heat of combustion of the fuse wire, and the formation of nitric acid from the nitrogen in the sample. The heat capacity of the calorimeter system (calorimeter constant) is determined by combusting a standard substance with a precisely known enthalpy of combustion, such as benzoic acid. The standard enthalpy of combustion of this compound is then calculated from the corrected temperature rise, the calorimeter constant, and the mass of the sample.

Differential Scanning Calorimetry (DSC) for Heat Capacity

Objective: To measure the heat capacity of solid this compound as a function of temperature.

Methodology:

-

Sample and Reference Preparation: A small, accurately weighed sample of powdered crystalline this compound (typically 5-15 mg) is hermetically sealed in an aluminum pan. An empty, hermetically sealed aluminum pan is used as a reference.

-

Instrument Setup: The sample and reference pans are placed in the DSC cell. The cell is purged with an inert gas, such as nitrogen, to provide a stable and inert atmosphere.

-

Measurement Scans: A three-step measurement procedure is employed:

-

Baseline Scan: An initial scan is performed with both the sample and reference pans empty to determine the baseline heat flow of the instrument.

-

Standard Scan: A scan is performed with a standard material of known heat capacity, typically sapphire (α-Al₂O₃), in the sample pan.

-

Sample Scan: The standard is replaced with the this compound sample, and the scan is repeated under identical conditions.

-

-

Data Analysis: The heat flow is measured as a function of temperature for each scan. The heat capacity of the this compound sample is then calculated by comparing its heat flow signal to that of the sapphire standard and the baseline, using the following equation:

Cp,sample = (DSCsample - DSCbaseline) / (DSCstandard - DSCbaseline) * (mstandard / msample) * Cp,standard

where DSC represents the heat flow signal and m is the mass.

Knudsen Effusion Method for Enthalpy of Sublimation